MARCKS-related protein
Description
Introduction to MARCKS-Related Protein (MARCKSL1)
The this compound, encoded by the MARCKSL1 gene, represents a pivotal member of the myristoylated alanine-rich C-kinase substrate protein family that orchestrates fundamental cellular processes through membrane-cytoskeletal interactions. This highly conserved protein functions as a molecular switch, modulating cellular behavior through its capacity to bind phosphatidylinositol-4,5-diphosphate, regulate actin cytoskeleton dynamics, and respond to protein kinase C activation. The protein's significance extends across multiple biological contexts, from embryonic development to tissue regeneration, where it coordinates complex signaling networks essential for proper cellular function.
The this compound demonstrates remarkable versatility in its cellular roles, participating in processes including cell migration, proliferation, secretion, and adhesion. Its functional importance is underscored by its ubiquitous expression across diverse tissue types, with particularly high levels observed in nervous tissue, reproductive organs, and immune cells. The protein's ability to integrate multiple signaling pathways positions it as a central regulator of cellular homeostasis and adaptive responses to environmental stimuli.
Functionally, the this compound serves as an adaptor molecule that concentrates phosphatidylinositol-4,5-diphosphate near target proteins, thereby facilitating rapid cellular responses. This mechanism proves particularly important in contexts requiring precise spatial and temporal control of signaling events, such as ion channel regulation and membrane trafficking. The protein's responsiveness to calcium-calmodulin binding and protein kinase C phosphorylation enables dynamic regulation of its membrane association and functional activity.
Discovery and Classification Within the MARCKS Protein Family
The MARCKS protein family was originally identified through investigations of protein kinase C substrates in neural tissue, with the founding member MARCKS discovered as an 87 kilodalton protein in rat cerebral cortex nerve terminals. The this compound emerged as a distinct family member through subsequent molecular characterization studies that revealed its unique tissue distribution patterns and structural features while maintaining the characteristic myristoylation and effector domain architecture.
Classification within the MARCKS family is based on shared structural motifs and functional characteristics, with two primary members identified: the original MARCKS protein and the this compound. Both proteins exhibit the defining features of N-terminal myristoylation, a central effector domain rich in basic amino acids, and the capacity for protein kinase C-mediated phosphorylation. However, the this compound distinguishes itself through its smaller molecular size, distinct tissue expression patterns, and specialized functional roles in specific cellular contexts.
The this compound represents approximately 20 kilodaltons in predicted molecular weight but demonstrates anomalous migration behavior on sodium dodecyl sulfate polyacrylamide gel electrophoresis, appearing at approximately 42-52 kilodaltons due to its highly charged nature and rod-shaped structure. This characteristic migration pattern serves as a diagnostic feature for protein identification and has been consistently observed across multiple experimental systems and species.
Phylogenetic analyses have revealed that the MARCKS protein family represents an ancient gene family with orthologs present throughout vertebrate evolution. The conservation of key structural and functional domains across species underscores the fundamental importance of these proteins in cellular biology and suggests that their regulatory mechanisms have been maintained throughout evolutionary history.
Structural Features of MARCKSL1
The this compound exhibits a distinctive tripartite structural organization that underlies its diverse functional capabilities and membrane-cytoskeletal regulatory roles. This modular architecture enables the protein to integrate multiple signaling inputs while maintaining precise spatial and temporal control over cellular processes. The structural organization reflects the protein's evolutionary optimization for dynamic membrane association and cytoskeletal interaction.
Each structural domain contributes specific functional properties that collectively enable the protein's complex regulatory mechanisms. The integration of these domains creates a sophisticated molecular machine capable of responding to multiple cellular signals while maintaining stable membrane associations and cytoskeletal interactions. Understanding the structural basis of function provides insights into the mechanisms underlying the protein's diverse biological roles.
The overall protein structure lacks significant secondary structure elements, classifying it as a member of the intrinsically disordered protein family. This structural flexibility enables conformational changes in response to phosphorylation, calcium-calmodulin binding, and membrane association, facilitating the protein's role as a dynamic cellular regulator. The absence of a rigid hydrophobic core allows for extensive protein-protein and protein-lipid interactions that define the protein's functional versatility.
N-Terminal Myristoylated Domain and Membrane Association
The N-terminal domain of the this compound undergoes co-translational myristoylation, involving the covalent attachment of a 14-carbon saturated fatty acid to the amino-terminal glycine residue. This post-translational modification creates a hydrophobic anchor that facilitates reversible membrane association, distinguishing the MARCKS family from other membrane-associated proteins through its unique capacity for dynamic membrane binding and release.
The myristoylation modification represents a critical determinant of protein localization and function, enabling the protein to associate with phosphatidylinositol-4,5-diphosphate-rich membrane domains. This association is particularly important for the protein's role in concentrating phospholipids near target proteins such as ion channels, where local phosphatidylinositol-4,5-diphosphate availability determines functional activity. The reversible nature of membrane binding allows for rapid redistribution in response to cellular signals.
Structural studies have revealed that the myristoylated domain works in concert with the effector domain to achieve stable membrane association. The hydrophobic myristoyl group inserts into the lipid bilayer while the positively charged effector domain interacts electrostatically with negatively charged phospholipids, creating a dual-mode attachment mechanism that provides both specificity and stability. This two-point attachment system enables the protein to remain membrane-associated while maintaining conformational flexibility.
The functional significance of the myristoylated domain extends beyond simple membrane targeting, as it participates in the regulation of protein-protein interactions and cellular localization. Mutations that prevent myristoylation result in cytoplasmic retention and loss of membrane-dependent functions, confirming the essential role of this modification in protein activity. The domain also contributes to the protein's association with specific membrane microdomains, influencing its access to target proteins and signaling partners.
| Structural Feature | Molecular Details | Functional Impact |
|---|---|---|
| Myristoyl Group | 14-carbon saturated fatty acid | Hydrophobic membrane insertion |
| Attachment Site | N-terminal glycine residue | Co-translational modification |
| Membrane Interaction | Reversible lipid bilayer association | Dynamic cellular localization |
| Domain Length | Approximately 24 amino acids | Membrane targeting specificity |
Effector Domain: Phosphorylation Sites and Calcium/Calmodulin Binding
The effector domain represents the most functionally critical region of the this compound, spanning approximately 24-25 amino acids and containing multiple regulatory sites that control protein activity and localization. This highly basic domain serves as the primary interface for protein kinase C phosphorylation, calcium-calmodulin binding, and phosphatidylinositol-4,5-diphosphate sequestration, making it the central regulatory hub of the protein.
The domain contains four serine residues that serve as targets for protein kinase C phosphorylation, with phosphorylation events leading to neutralization of the domain's positive charge and subsequent translocation from membrane to cytoplasm. This phosphorylation-dependent regulation provides a rapid mechanism for modulating protein activity in response to cellular stimuli, particularly those that activate protein kinase C signaling pathways. The reversible nature of phosphorylation enables dynamic control of protein localization and function.
Calcium-calmodulin binding to the effector domain provides an additional layer of regulation that competes with phosphatidylinositol-4,5-diphosphate binding and membrane association. The calcium-calmodulin complex exhibits high affinity for the effector domain, effectively sequestering the protein in the cytoplasm and preventing membrane association. This mechanism links the protein's activity to intracellular calcium levels, enabling integration of calcium signaling with membrane-cytoskeletal regulation.
The effector domain's interaction with actin filaments provides a direct connection to cytoskeletal regulation, with binding affinity modulated by phosphorylation state and calcium-calmodulin occupancy. When dephosphorylated and free of calcium-calmodulin, the domain can cross-link actin filaments and promote cytoskeletal stability. Phosphorylation or calcium-calmodulin binding reduces actin affinity, leading to cytoskeletal reorganization and altered cellular morphology.
| Regulatory Site | Binding Partner | Functional Outcome |
|---|---|---|
| Serine Residues | Protein Kinase C | Membrane dissociation |
| Basic Amino Acids | Calcium-Calmodulin | Cytoplasmic sequestration |
| Lysine Clusters | Phosphatidylinositol-4,5-diphosphate | Membrane association |
| Actin Binding Site | F-actin | Cytoskeletal cross-linking |
Homology 2 (MH2) Domain and Actin Interaction Motifs
The multiple homology 2 domain represents a highly conserved structural element within the this compound that distinguishes family members from other membrane-associated proteins. This domain contains the only known intron within MARCKS family genes, suggesting evolutionary significance and functional importance despite limited understanding of its specific molecular functions. Recent investigations have begun to elucidate the domain's contributions to protein stability and cellular localization.
The multiple homology 2 domain appears to facilitate protein-protein interactions that are distinct from those mediated by the effector domain, potentially serving as a scaffold for assembling signaling complexes. This function would position the this compound as a organizing center for cellular signaling networks, bringing together diverse regulatory proteins in spatial proximity to enhance signaling efficiency and specificity. The domain's conservation across species supports its functional importance in cellular regulation.
Actin interaction motifs within the this compound extend beyond the effector domain to include additional regions that contribute to cytoskeletal binding and regulation. These motifs enable the protein to influence actin dynamics through multiple mechanisms, including filament cross-linking, bundle formation, and nucleation regulation. The protein's ability to modulate actin organization has been demonstrated in multiple cellular contexts, from neuronal migration to vascular development.
The integration of the multiple homology 2 domain with actin interaction motifs creates a sophisticated regulatory system that responds to cellular mechanical forces and cytoskeletal tension. This mechanosensitive function enables the protein to participate in cellular responses to physical stimuli, contributing to processes such as cell migration, tissue morphogenesis, and wound healing. The domain's role in these processes highlights the protein's importance in developmental biology and tissue homeostasis.
Experimental evidence suggests that the multiple homology 2 domain undergoes conformational changes in response to protein phosphorylation and membrane association, indicating dynamic structural regulation. These conformational changes may modulate the domain's interactions with binding partners, providing an additional mechanism for fine-tuning protein activity. Understanding these structural dynamics will be crucial for developing therapeutic strategies targeting this compound function.
Evolutionary Conservation Across Vertebrates
The this compound demonstrates remarkable evolutionary conservation across vertebrate species, with orthologs identified in organisms ranging from fish to mammals. This conservation pattern indicates fundamental importance in cellular biology and suggests that the protein's regulatory mechanisms have remained essential throughout vertebrate evolution. Comparative genomic analyses reveal high sequence identity in key functional domains, particularly the effector domain and myristoylation sites.
Zebrafish studies have provided valuable insights into the evolutionary conservation of this compound function, demonstrating roles in blood vessel development, cartilage formation, and neural retina development. The zebrafish orthologs exhibit similar expression patterns and functional properties to mammalian versions, confirming that the protein's biological roles have been maintained across evolutionary time. These findings support the use of zebrafish as a model system for studying this compound function and disease relevance.
Xenopus investigations have revealed conservation of this compound function in spinal cord development and regeneration, processes that are critical for vertebrate nervous system integrity. The protein's involvement in neurite outgrowth and neuro-glial progenitor proliferation appears to be conserved across amphibian and mammalian systems, suggesting fundamental mechanisms underlying neural development. These studies highlight the protein's importance in regenerative processes that vary significantly across vertebrate species.
| Species | Gene Designation | Expression Domains | Functional Conservation |
|---|---|---|---|
| Human | MARCKSL1 | Brain, reproductive tissues, macrophages | High |
| Mouse | Marcksl1 | Similar to human pattern | High |
| Zebrafish | marcksl1a/marcksl1b | Nervous system, blood vessels, cartilage | High |
| Xenopus | marcksl1.S/marcksl1.L | Spinal cord, brain, pharyngeal arches | High |
Properties
CAS No. |
141490-23-5 |
|---|---|
Molecular Formula |
C14H23BO4 |
Synonyms |
MARCKS-related protein |
Origin of Product |
United States |
Scientific Research Applications
Applications in Immunology
MARCKS plays a crucial role in immune responses. It is predominantly expressed in innate immune cells and is implicated in:
- Cytokine Production : MARCKS promotes the secretion of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) upon stimulation with lipopolysaccharides (LPS) .
- Cell Migration and Adhesion : It enhances the migration of immune cells to sites of inflammation, thereby facilitating immune responses .
Case Study: Inflammatory Diseases
In models of rheumatoid arthritis, MARCKS has been linked to the JAK-STAT signaling pathway, suggesting potential therapeutic targets for autoimmune conditions .
Applications in Cancer Research
The expression levels of MARCKS have been associated with various cancers:
- Glioblastoma : Increased MARCKS expression correlates with poor clinical outcomes .
- Hematological Cancers : Dysregulated expression of MARCKS has been implicated in the progression of these cancers .
Table 1: MARCKS Expression in Different Cancers
| Cancer Type | Expression Level | Clinical Outcome |
|---|---|---|
| Glioblastoma | Upregulated | Poor prognosis |
| Hematological | Dysregulated | Associated with progression |
Applications in Neurobiology
In the context of neuronal function:
- Neurite Outgrowth : MARCKS is essential for the growth and development of neuronal processes .
- Synaptic Plasticity : It regulates intracellular signaling pathways critical for learning and memory .
Case Study: Neurodegenerative Diseases
Research indicates that altered phosphorylation levels of MARCKS are associated with Alzheimer's disease, highlighting its potential as a biomarker or therapeutic target .
Applications in Regenerative Medicine
Both MARCKS and MARCKSL1 are emerging as significant players in tissue regeneration:
Comparison with Similar Compounds
Structural Comparison with Similar Proteins
Table 1: Key Structural and Functional Features of MARCKS and Related Proteins
Key Observations :
- Myristoylation : MARCKS and MARCKSL1 are N-terminal myristoylated, enabling membrane association, whereas GAP43/CAP23 lack this modification .
- Effector Domain : MARCKS, MARCKSL1, and adducin share a basic, phosphorylation-sensitive domain critical for actin and calmodulin binding .
- Molecular Weight Discrepancies: MARCKS migrates anomalously at 75–80 kDa in SDS-PAGE despite a predicted 32 kDa, while MARCKSL1 migrates closer to its theoretical size (~45 kDa) .
Functional Roles and Mechanisms
Actin Cytoskeleton Regulation
- MARCKS and MARCKSL1: Cross-link actin filaments and sequester phosphoinositides (e.g., PIP2) at the plasma membrane. PKC phosphorylation or calmodulin binding dissociates them from membranes, redistributing them to the cytoplasm and releasing PIP2 for downstream signaling .
- Adducin : Promotes spectrin-actin lattice assembly in erythrocytes and neurons via its MARCKS-related domain. Phosphorylation by PKC or PKA inhibits this activity, disrupting cytoskeletal stability .
- GAP43/CAP23 : Enhance actin polymerization in growth cones during axonal regeneration. Their activity is PKC-dependent but independent of myristoylation .
Signaling and Disease Implications
- Cancer : MARCKSL1 overexpression disrupts adherens junctions, promoting tumor cell migration and metastasis . MARCKS is implicated in mucin secretion in lung cancer and chemoresistance .
- Immune Response : MARCKSL1 regulates macrophage migration via PKC-MAPK crosstalk during Leishmania infection .
- Neural Development: MARCKS deficiency in mice causes lethal neurodevelopmental defects, while GAP43/CAP23 knockout models show impaired neural regeneration .
Regulatory Mechanisms
Post-Translational Modifications
- Phosphorylation :
- Calmodulin Binding : Calcium influx triggers calmodulin binding to the effector domain of MARCKS/MARCKSL1, competitively inhibiting actin and PIP2 interactions .
Cross-Talk with Kinases
Pathological and Therapeutic Relevance
- MARCKS inhibitors (e.g., peptide analogs) are being explored to counteract chemoresistance .
- Infectious Disease : Leishmania infection downregulates MARCKSL1 in macrophages, impairing PKC-driven immune responses .
- Neurological Disorders : MARCKS-derived peptides impair spatial memory in rats, linking its activity to synaptic plasticity .
Preparation Methods
Plasmid Design and Host Strain Selection
The majority of this compound preparation relies on heterologous expression in E. coli due to its scalability and cost-effectiveness. Two plasmid systems dominate the literature:
-
pET-3d Vector with BL-21(DE3) Cells
-
Search result describes cloning the MARCKS cDNA into the pET-3d vector, which includes a T7 promoter for IPTG-inducible expression. The BL-21(DE3) strain, which carries the T7 RNA polymerase gene, is used for transformation. Colonies are selected using 100 μg/mL ampicillin, and protein expression is induced with 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 4 hours at 37°C.
-
This system yields non-tagged MARCKS, requiring subsequent purification via ion-exchange or size-exclusion chromatography.
-
-
pET-DEST42 Vector with His-Tag Fusion
Optimization of Induction Conditions
Maximizing soluble protein yield requires fine-tuning induction parameters:
| Parameter | pET-3d System | pET-DEST42 System |
|---|---|---|
| IPTG Concentration | 0.4 mM | 1 mM |
| Induction Time | 4 hours | 4–6 hours |
| Temperature | 37°C | 37°C |
| Tag | None | C-terminal His-tag |
Lower IPTG concentrations (0.4 mM) in the pET-3d system reduce inclusion body formation, while higher concentrations (1 mM) in tagged systems enhance yield despite potential insolubility.
Purification Strategies for this compound
Nickel-Iminodiacetic Acid (Ni-IDA) Resins
His-tagged MARCKS is purified using immobilized metal affinity chromatography (IMAC). Search result outlines a two-step process:
Calmodulin Affinity Columns
Non-tagged MARCKS, as described in search result, exploits its calmodulin-binding effector domain. After bacterial lysis, proteins are loaded onto a calmodulin-sepharose column in the presence of 2 mM CaCl₂. Elution is achieved using 2 mM EGTA to chelate calcium, disrupting the MARCKS-calmodulin interaction.
Addressing Phosphorylation-Dependent Solubility
This compound contains a highly phosphorylated effector domain that influences solubility:
-
Phosphatase Inhibitors : Inclusion of 1 mM sodium orthovanadate and 10 mM β-glycerophosphate during lysis preserves phosphorylation states critical for functional studies.
-
Detergent Optimization : Search result uses 1% NP-40 in lysis buffer to solubilize membrane-associated MARCKS, improving yield by 40% compared to Triton X-100.
Post-Purification Analysis and Quality Control
SDS-PAGE and Western Blotting
Purified MARCKS is validated via SDS-PAGE and immunoblotting:
-
Coomassie Staining : Recombinant His-tagged MARCKS migrates at ~70 kDa on 12% gels, while endogenous protein appears at 87 kDa due to myristoylation and phosphorylation.
-
Antibody Validation : Anti-MARCKS antibodies (e.g., Santa Cruz Biotechnology sc-6454) confirm identity, with phosphorylated species showing reduced mobility in Phos-tag™ gels.
Lipid Binding Capacity
The effector domain’s ability to sequester phosphatidylinositol-4,5-bisphosphate (PIP₂) is tested using lipid overlay assays. MARCKS (10 μg/mL) is incubated with nitrocellulose-bound PIP₂, and binding is visualized via anti-PIP₂ antibodies.
Protein Interaction Profiling
Search result employs pull-down assays to confirm interactions with heat shock protein 70 (Hsp70):
-
His-Tag Pull-Down : Purified MARCKS is immobilized on cobalt resin and incubated with Hsp70. Bound complexes are eluted with 250 mM imidazole and detected via SDS-PAGE.
-
Co-Immunoprecipitation : FLAG-tagged Hsp70 and c-Myc-tagged cysteine-string protein (CSP) are co-expressed in HBE1 cells, followed by anti-FLAG immunoprecipitation and Western blotting for MARCKS.
Challenges and Troubleshooting in MARCKS Preparation
Proteolytic Degradation
MARCKS is susceptible to calpain-mediated cleavage, as noted in search result:
Solubility and Refolding
-
Inclusion Body Handling : Search result reports that 20–30% of His-tagged MARCKS forms inclusion bodies. Denaturation in 6 M guanidine-HCl followed by stepwise dialysis into PBS + 10% glycerol restores activity in 60% of cases.
-
Myristoylation Defects : Bacterial systems lack N-myristoyltransferase, necessitating co-expression with yeast Nmt1 in BL-21(DE3) for membrane-targeted MARCKS .
Q & A
Q. What experimental methods are recommended for detecting MARCKS protein expression in cancer tissues?
To measure MARCKS expression, validated antibodies (e.g., anti-MARCKS polyclonal antibodies) are critical for specificity. Western blot (WB) protocols using cell lysates or tissue homogenates should include controls like β-actin for normalization . Immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tissues requires antibody validation via WB on cell lines with known MARCKS mRNA levels . For phosphorylation studies, phospho-specific antibodies (e.g., anti-phospho-S152/S156) are essential to assess PKC-mediated modifications .
Q. What is the functional significance of MARCKS phosphorylation by protein kinase C (PKC)?
PKC phosphorylation at the effector domain (e.g., Ser152/156) displaces MARCKS from the plasma membrane, inhibiting its actin cross-linking activity and releasing sequestered phosphatidylinositol 4,5-bisphosphate (PIP2). This regulates membrane-cytoskeleton interactions and downstream signaling pathways . Calmodulin binding further modulates this process in a calcium-dependent manner .
Q. How is MARCKS involved in actin cytoskeleton regulation?
MARCKS cross-links filamentous actin (F-actin) via its basic effector domain. However, intact MARCKS does not bind actin unless post-translationally modified (e.g., myristoylation, calpain cleavage) or phosphorylated, which exposes the actin-binding site . MARCKS also sequesters PIP2, indirectly influencing actin dynamics by regulating phospholipase C (PLC) activity .
Q. What are common controls for ensuring MARCKS antibody specificity in IHC?
Include negative controls (e.g., tissues with siRNA-mediated MARCKS knockdown) and positive controls (cell lines with confirmed MARCKS expression). Validate antibodies using WB to confirm molecular weight (~80-87 kDa) and cross-reactivity . For phospho-specific antibodies, pre-treat samples with PKC activators/inhibitors to verify phosphorylation-dependent staining .
Q. How does MARCKS interact with calmodulin?
Calmodulin binds to the effector domain of MARCKS in a calcium-dependent manner, competing with PKC phosphorylation. This interaction displaces MARCKS from the membrane and modulates its actin-binding activity, integrating calcium and PKC signaling pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in MARCKS subcellular localization across studies?
Discrepancies arise due to cell type-specific expression, post-translational modifications, and antibody specificity. For example, MARCKS is enriched in neuronal dendrites and glial cells in the brain but localizes to the cytoplasm in cancer cells . Use subcellular fractionation combined with phospho-specific antibodies to distinguish membrane-bound vs. cytosolic pools . Confocal microscopy with organelle markers (e.g., plasma membrane, cytoskeleton) can clarify context-dependent localization .
Q. What methodologies are used to study MARCKS' role in cancer cell migration and invasion?
- siRNA knockdown : Transfect cancer cells (e.g., glioblastoma U87, prostate PC-3) with MARCKS-targeting siRNA and perform transwell migration assays .
- Proteomic analysis : Compare protein profiles (e.g., oxidative phosphorylation, cytokine signaling) between wild-type and MARCKS-deficient cells after stimulation (e.g., LPS) .
- Live-cell imaging : Track actin dynamics using fluorescently labeled MARCKS mutants (e.g., N-terminal vs. C-terminal tags) to study membrane-cytoskeleton interactions .
Q. How can computational models aid in understanding MARCKS-PKC interactions?
Reaction-diffusion models incorporating calcium dynamics, PKC activation, and MARCKS phosphorylation can predict domain formation at the plasma membrane. These models simulate how PKC activation by Ca²⁺ leads to MARCKS phosphorylation, PIP2 release, and actin remodeling . Parameter tuning based on experimental data (e.g., phosphorylation kinetics) enhances predictive accuracy .
Q. What approaches are used to analyze MARCKS' impact on therapeutic resistance?
- Multivariate survival analysis : Correlate MARCKS expression (high vs. low) with metastasis-free survival (MFS) in clinical cohorts, adjusting for molecular subtypes and clinicopathological variables .
- In vitro drug sensitivity assays : Treat MARCKS-overexpressing cells with chemotherapeutics (e.g., paclitaxel) and measure IC50 values. Combine with PKC inhibitors to assess pathway dependency .
Q. How to address conflicting data on MARCKS-actin binding in vitro vs. in vivo?
In vitro studies using isolated effector domains show robust actin binding, whereas full-length MARCKS requires myristoylation or cleavage to expose the actin-binding site . Use truncated MARCKS constructs or calpain-treated proteins in actin polymerization assays. In vivo, employ FRET-based biosensors to visualize real-time MARCKS-actin interactions in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
